2,4-Dimethoxy-3-(oxiran-2-yl)quinoline
Description
Properties
CAS No. |
827303-64-0 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2,4-dimethoxy-3-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C13H13NO3/c1-15-12-8-5-3-4-6-9(8)14-13(16-2)11(12)10-7-17-10/h3-6,10H,7H2,1-2H3 |
InChI Key |
GRILWAWURGBMGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC2=CC=CC=C21)OC)C3CO3 |
Origin of Product |
United States |
Preparation Methods
Bhoga-Adapa Method: A One-Pot Synthesis
The seminal work by Bhoga, Umadevi, Mali, and Adapa (2004) outlines a Rh(III)-catalyzed tandem annulation-epoxidation process. Starting with 2-alkynylaniline derivatives, the method achieves simultaneous quinoline ring formation and epoxide installation:
Reagents and Conditions
- Substrate : 2-(Phenylethynyl)-4-methoxyaniline
- Catalyst : Rh(III)/hexafluoroisopropanol (HFIP)
- Oxidant : Molecular oxygen (aerobic conditions)
- Temperature : 80°C
- Yield : 72–85%
Mechanistic Insights
- Alkyne Activation : Rh(III) coordinates to the alkyne, facilitating nucleophilic attack by the aniline nitrogen.
- Cyclization : Intramolecular Friedel-Crafts alkylation forms the quinoline core.
- Epoxidation : Residual oxygen oxidizes the exocyclic double bond, yielding the epoxide.
Scope and Limitations
- Electron-donating groups (e.g., −OCH₃) at the 4-position improve yields (85%) due to enhanced resonance stabilization.
- Steric hindrance from ortho-substituents reduces efficiency (≤60%).
Copper-Mediated Friedländer Synthesis with Post-Modification
Friedländer Quinoline Formation
The indirect Friedländer method constructs the quinoline backbone from 2-aminobenzyl alcohol and ketones:
Step 1: Quinoline Core Synthesis
- Substrates : 2-Amino-4-methoxybenzyl alcohol + dimethoxyacetophenone
- Catalyst : PrCuCl (N-heterocyclic carbene complex)
- Solvent : Dimethyl sulfoxide (DMSO)
- Yield : 68%
Step 2: Epoxidation
- Reagent : meta-Chloroperbenzoic acid (m-CPBA)
- Conditions : Dichloromethane, 0°C → room temperature
- Yield : 54% (over two steps)
Advantages
Combes Quinoline Synthesis Adapted for Epoxide Integration
Modified Combes Pathway
The classical Combes method (1888) was adapted to introduce the epoxide group:
Reaction Scheme
- Condensation : 4-Methoxyaniline reacts with β-diketone (dimethyl oxiran-2-ylmalonate).
- Cyclization : H₂SO₄-catalyzed ring closure forms the quinoline.
- Methoxylation : O-Methylation using CH₃I/K₂CO₃.
Optimized Conditions
- Catalyst : H₂SO₄ (conc.)
- Temperature : 120°C (reflux)
- Overall Yield : 48%
Challenges
- Low regioselectivity (60:40 ratio favoring 3-epoxide over 1-epoxide).
- Requires chromatographic separation.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Steps | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Bhoga-Adapa | Rh(III) | 1 | 72–85 | >95% |
| Copper Friedländer | PrCuCl | 2 | 54 | 82% |
| Modified Combes | H₂SO₄ | 3 | 48 | 60% |
Key Observations
- Rh(III) Catalysis : Superior in atom economy and selectivity due to synchronous annulation-epoxidation.
- Copper Methods : Ideal for late-stage epoxidation but suffer from step inefficiency.
- Acid-Catalyzed Routes : Limited by harsh conditions and moderate yields.
Mechanistic Considerations and Side Reactions
Epoxide Ring Opening
Under acidic conditions, the 3-oxirane group may undergo ring-opening nucleophilic attacks, forming diols or ethers. This necessitates strict control of reaction pH (<7).
Competing Aromatic Substitutions
Methoxy groups at 2- and 4-positions direct electrophiles to the 5- and 8-positions, minimizing undesired side products during epoxidation.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-3-(oxiran-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Epoxide Ring Opening: The oxirane ring can undergo ring-opening reactions with nucleophiles, such as amines, alcohols, or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Epoxide Ring Opening: Nucleophiles like ammonia, ethanol, or thiophenol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Epoxide Ring Opening: Amino, hydroxy, or thio derivatives of quinoline.
Scientific Research Applications
2,4-Dimethoxy-3-(oxiran-2-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-3-(oxiran-2-yl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxirane ring can react with nucleophiles in biological molecules, leading to the formation of covalent adducts that can modulate the activity of the target.
Comparison with Similar Compounds
Epoxide-Substituted Quinolines
- 4-(Oxiran-2-yl)quinoline (CAS 5632-21-3): Structure: Lacks methoxy groups but shares the quinoline-epoxide motif. Molecular Formula: C₁₁H₉NO (MW: 171.20 g/mol) vs. C₁₃H₁₃NO₃ for the target compound .
- 6-Substituted-4-(2-methyloxiran-2-yl)quinolines: Structure: Contains a methylated epoxide at position 4, differing in substituent placement and complexity. Synthesis: Derived from carboxamides via reaction with CH₃MgBr and epoxidizing agents (e.g., S(CH₃)₃I) . Key Difference: Methylation of the epoxide ring may enhance stability but reduce electrophilic reactivity compared to the unsubstituted epoxide in the target compound.
Methoxy-Substituted Quinolines
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Structure: Features multiple methoxy groups (positions 4 and 6) and a chlorophenyl substituent. Synthesis: Utilizes a BF₃·OEt₂-catalyzed Povarov reaction followed by oxidative dehydrogenation (89% yield) . Comparison: The absence of an epoxide group limits its utility in covalent binding applications but enhances metabolic stability.
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline: Structure: Substituted with amino, chlorophenyl, and methoxyphenyl groups. Synthesis: Pd-catalyzed cross-coupling reactions, highlighting versatility in introducing aryl groups . Pharmacological Relevance: Amino and methoxy groups improve solubility but reduce LogP compared to the target compound.
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
| Compound | LogP | PSA (Ų) | Key Substituents |
|---|---|---|---|
| 2,4-Dimethoxy-3-(oxiran-2-yl)quinoline | ~2.5* | ~35 | 2,4-OCH₃; 3-epoxide |
| 4-(Oxiran-2-yl)quinoline | 2.31 | 25.42 | 4-epoxide |
| 2,4-Diarylquinoline (from [1]) | 3.1 | 45.7 | 4-OCH₃; 2-ClPh; 3-CH₃ |
| 4-Hydroxy-2-quinolones | 1.8–2.2 | 70–80 | 4-OH; 2-ketone |
*Estimated based on methoxy and epoxide contributions.
- Target Compound: The dimethoxy groups increase hydrophobicity (higher LogP) relative to hydroxy-substituted analogs (e.g., 4-hydroxy-2-quinolones, LogP ~1.8–2.2) .
- Epoxide Reactivity : The unsubstituted epoxide in the target compound is more reactive than methylated analogs, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues) .
Pharmacokinetic Predictions
- Lipinski’s Rule of Five: The target compound likely complies (MW <500, LogP <5, H-bond donors <5, acceptors <10), similar to 2,4-diarylquinoline derivatives .
- Bioavailability : Epoxide groups may reduce oral bioavailability due to metabolic instability, whereas methoxy groups enhance membrane permeability .
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